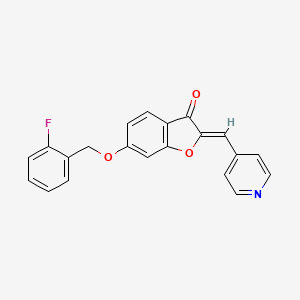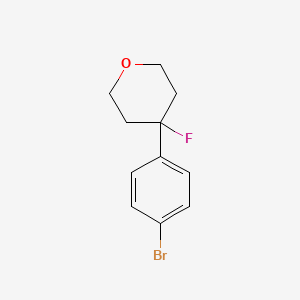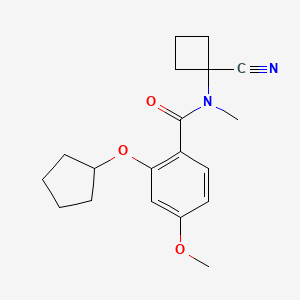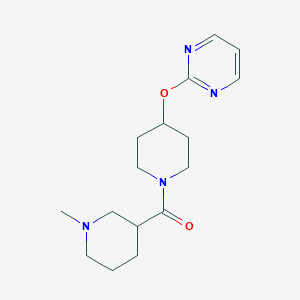
4-Oxo-N-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-4H-chromen-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, an oxadiazole ring, and a pyridine moiety
Wissenschaftliche Forschungsanwendungen
4-oxo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
Target of Action
It is known that similar compounds, such as quinoline derivatives, have been found to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase . This leads to rapid bacterial death .
Mode of Action
It is known that similar compounds, such as quinoline derivatives, inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase . This leads to rapid bacterial death .
Biochemical Pathways
It is known that similar compounds, such as quinoline derivatives, affect the dna synthesis pathway by promoting cleavage of bacterial dna gyrase and type iv topoisomerase .
Pharmacokinetics
It is known that similar compounds, such as quinoline derivatives, have been found to have good pharmacodynamic and pharmacokinetic properties .
Result of Action
It is known that similar compounds, such as quinoline derivatives, lead to rapid bacterial death by inhibiting dna synthesis .
Action Environment
It is known that similar compounds, such as quinoline derivatives, have been found to have good pharmacodynamic and pharmacokinetic properties , suggesting that they may be stable and effective in various environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic conditions.
Oxadiazole Ring Formation: The oxadiazole ring is formed by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final step involves coupling the chromene core with the oxadiazole ring and the pyridine moiety using amide bond formation techniques, typically employing coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-oxo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or oxadiazole rings using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine or oxadiazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-oxo-N-(pyridin-4-yl)pentanamide: Contains a pyridine moiety and an oxo group but lacks the chromene and oxadiazole rings.
6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide: Features a quinoline core and exhibits similar biological activities.
Uniqueness
4-oxo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide is unique due to its combination of a chromene core, an oxadiazole ring, and a pyridine moiety, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
4-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)chromene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O4/c22-12-9-14(24-13-4-2-1-3-11(12)13)15(23)19-17-21-20-16(25-17)10-5-7-18-8-6-10/h1-9H,(H,19,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNFSAAQYKYGQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NN=C(O3)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]but-2-ynamide](/img/structure/B2380619.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide oxalate](/img/structure/B2380620.png)




![4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B2380628.png)
![2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2380630.png)
![[(3R,4R)-9-(benzoyloxymethyl)-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B2380633.png)



![6-Ethyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2380641.png)
